molecular formula C18H16FNO4S B2605852 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide CAS No. 2034285-45-3

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide

Cat. No.: B2605852
CAS No.: 2034285-45-3
M. Wt: 361.39
InChI Key: SDBSIBFPVXVXEX-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is a versatile chemical compound with a unique structure that holds immense potential for scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, and a methoxybenzenesulfonamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated furans and benzofurans, such as:

  • 3-fluorofuran
  • 2-trifluoromethylfuran
  • 3-fluorobenzofuran

Uniqueness

What sets 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonamide group, in particular, adds to its versatility and potential for various applications .

Properties

IUPAC Name

3-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-23-18-7-6-16(10-17(18)19)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBSIBFPVXVXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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